molecular formula C7H12N4O B15324862 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B15324862
M. Wt: 168.20 g/mol
InChI Key: DXBWEZJGUYIJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-N-methylpropanamide
  • 4-amino-1H-pyrazole-3-carboxamide
  • N-methyl-4-amino-1H-pyrazole-3-carboxamide

Uniqueness

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C7H12N4O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3,8H2,1H3,(H,9,12)

InChI Key

DXBWEZJGUYIJFO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1C=C(C=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.